6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
Description
6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxyphenyl group at the 2nd position, and a benzoxazinone core structure
Properties
IUPAC Name |
6-bromo-2-(3-ethoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-2-20-12-5-3-4-10(8-12)15-18-14-7-6-11(17)9-13(14)16(19)21-15/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMZANWFYVNVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethoxyphenylamine and 2-bromo-4-nitrobenzoic acid.
Formation of Benzoxazinone Core: The 3-ethoxyphenylamine is reacted with 2-bromo-4-nitrobenzoic acid under acidic conditions to form the benzoxazinone core.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
- 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
Uniqueness
6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
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